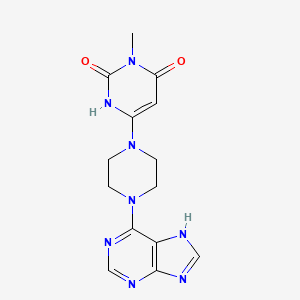
6-(4-(9H-purin-6-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine is a basic structure in medicinal chemistry and has been employed in the design of a wide range of pharmacological activities . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities such as antimicrobial, antiviral, antitumor, and antifibrotic compounds .
Synthesis Analysis
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .Scientific Research Applications
Synthesis and Chemical Properties
Research into diketopiperazine derivatives, including compounds related to "6-(4-(9H-purin-6-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione," has led to the isolation and characterization of new chemical entities from marine-derived actinomycetes. These compounds have been studied for their antivirus activities, highlighting the potential of such molecules in antiviral research (Wang et al., 2013). Similarly, the synthesis of novel visnagen and khellin furochromone pyrimidine derivatives has been undertaken, with some compounds demonstrating significant anti-inflammatory and analgesic activities (Abu‐Hashem & Youssef, 2011).
Biological and Pharmacological Activities
The design and synthesis of purine connected piperazine derivatives have shown promise as new inhibitors of Mycobacterium tuberculosis. This research effort targets MurB to disrupt peptidoglycan biosynthesis, offering a novel approach to tackling tuberculosis (Konduri et al., 2020). In another study, piperazine derivatives were synthesized to explore their anticonvulsant properties, suggesting potential applications in the treatment of epilepsy (Rybka et al., 2017).
Innovative Compound Synthesis
Efforts to synthesize heterocyclic compounds derived from 2,6-dioxopiperazine derivatives have been successful, with several new compounds showing anti-inflammatory and anticancer activities (Kumar et al., 2014). Additionally, the creation of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has demonstrated potential anti-inflammatory and analgesic agents, underlining the therapeutic possibilities of such structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Mechanism of Action
Properties
IUPAC Name |
3-methyl-6-[4-(7H-purin-6-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8O2/c1-20-10(23)6-9(19-14(20)24)21-2-4-22(5-3-21)13-11-12(16-7-15-11)17-8-18-13/h6-8H,2-5H2,1H3,(H,19,24)(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKVQUQZUGMVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1,3-Benzodioxol-5-yl)-6-[(2-fluorophenyl)methylsulfanyl]pyridazine](/img/structure/B2965653.png)
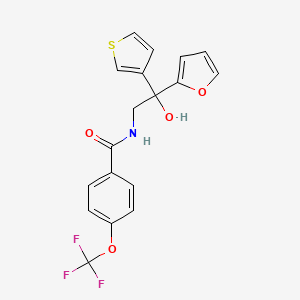
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2965657.png)
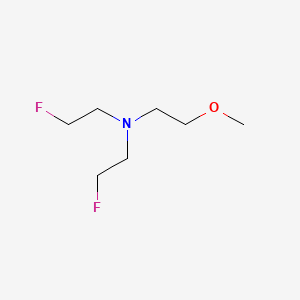
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2965660.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2965662.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2965665.png)

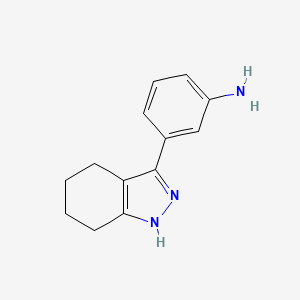
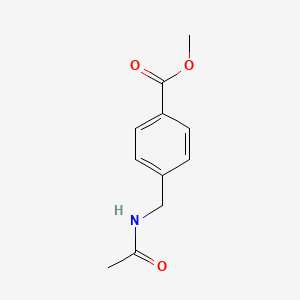
![6-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B2965670.png)
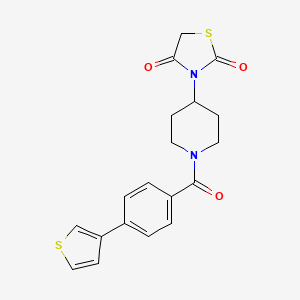

![3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2965674.png)
